3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Description
The compound 3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one belongs to the indol-2-one class of heterocyclic molecules. Structurally, it features:
- A 3-hydroxy-2-oxoindoline core, which is a bicyclic system with a hydroxyl group at position 3 and a ketone at position 2.
- A 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl substituent at position 3, introducing an aromatic nitro and methoxy group.
- A prop-2-en-1-yl (allyl) group at the N1 position, contributing steric and electronic effects.
Properties
IUPAC Name |
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-10-21-15-7-5-4-6-14(15)20(25,19(21)24)12-17(23)13-8-9-18(28-2)16(11-13)22(26)27/h3-9,11,25H,1,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWWWMZCQZQQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound within the indole family, known for its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19N2O6 |
| Molecular Weight | 373.38 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Indole Core : Utilizing Fischer indole synthesis.
- Nitration : Introduction of the nitro group via nitration of the aromatic ring.
- Methoxylation : Achieved through methylation reactions.
- Hydroxylation : Using hydrogen peroxide in catalytic conditions.
- Final Assembly : Coupling reactions to introduce the prop-2-en-1-yl group.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The presence of the methoxy and nitro groups is believed to enhance this activity by modulating cell signaling pathways involved in cancer progression .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in cancer metabolism.
- Induction of Apoptosis : The compound can trigger programmed cell death in tumor cells.
- Antioxidant Activity : Exhibits properties that help reduce oxidative stress in cells.
Case Studies
Several studies have evaluated the biological activity of similar indole derivatives:
-
Study on Anticancer Activity : A study found that a related compound demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines .
Compound Cell Line IC50 (μM) Doxorubicin MCF-7 0.5 Indole Derivative MCF-7 0.7 Indole Derivative HCT116 1.0 - Antimicrobial Studies : Other derivatives have shown promising antibacterial and antifungal activities, particularly against strains like E. coli and C. albicans due to their structural features .
Structure Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity:
- Methoxy Group : Enhances lipophilicity and biological interaction.
- Nitro Group : Increases reactivity and potential for enzyme inhibition.
These modifications allow for better interaction with biological targets, leading to enhanced therapeutic effects.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Research indicates that derivatives of indole often exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.
Case Study: Anticancer Activity
- A study demonstrated that similar indole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. Its ability to inhibit bacterial growth could be leveraged in developing new antibiotics.
Case Study: Antibacterial Effects
- Research involving related compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
Material Science
The unique properties of this compound also make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Case Study: OLED Applications
- Indole derivatives have been explored as potential materials for OLEDs due to their favorable electronic properties and stability under operational conditions. Studies have shown enhanced performance metrics when such compounds are incorporated into device architectures .
Agricultural Chemistry
There is potential for this compound to be used as a pesticide or herbicide, given the biological activity exhibited by similar chemical structures.
Case Study: Pesticidal Activity
Chemical Reactions Analysis
Synthetic Formation via Catalyzed Reactions
The allyl (prop-2-en-1-yl) group at the indole nitrogen is likely introduced through BF₃·OEt₂-catalyzed reactions involving diazo-indole precursors and α,β-unsaturated carbonyl compounds. This methodology, demonstrated in similar systems , proceeds under mild conditions (0°C in CHCl₃) with high regioselectivity.
Nitro Group Reduction
The 3-nitro substituent on the aryl ring is susceptible to reduction, forming a primary amine. Catalytic hydrogenation or metal-acid systems are typically employed:
| Reduction Method | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | 3-Amino-4-methoxyphenyl derivative |
| SnCl₂/HCl | Reflux, 4 h | Same as above (lower yield) |
Mechanistic Insight : The nitro group undergoes sequential reduction:
This reaction is critical for modifying electronic properties and enabling further functionalization .
Oxidation and Rearrangement Reactions
The α-ketoethyl group and tertiary alcohol moiety participate in redox and acid-catalyzed rearrangements:
Oxidation of Alcohol
-
Reagent : CrO₃/H₂SO₄ (Jones reagent)
-
Product : 3-Oxo derivative (though steric hindrance may limit reactivity).
Acid-Catalyzed Dehydration
-
Conditions : H₂SO₄, 80°C
-
Product : Conjugated diene via elimination of H₂O (limited by quaternary carbon geometry).
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring directs electrophilic substitution to the ortho/para positions relative to the methoxy group. The nitro group deactivates the ring but enhances regioselectivity:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Dinitro derivative |
| Halogenation | Br₂/FeBr₃ | Ortho to methoxy | Brominated analog |
Allyl Group Reactivity
The prop-2-en-1-yl (allyl) group undergoes characteristic alkene reactions:
| Reaction | Reagent | Product |
|---|---|---|
| Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | BH₃·THF, H₂O₂/NaOH | Secondary alcohol |
| Hydrogenation | H₂/Pd-C | Propyl substituent |
Nucleophilic Attack at Carbonyl
The oxoethyl ketone engages in nucleophilic additions:
| Nucleophile | Product | Conditions |
|---|---|---|
| Hydrazine | Hydrazone | EtOH, reflux |
| Grignard Reagent (R-MgX) | Tertiary alcohol | Anhydrous THF, 0°C |
Cyclization and Lactam Formation
Under basic conditions, the compound may undergo intramolecular cyclization via the Castagnoli–Cushman reaction (CCR) pathway , forming fused bicyclic lactams. For example:
| Conditions | Product | Key Step |
|---|---|---|
| NaH, DMF | Indolo-oxazepine derivative | Enolate formation & attack |
Stability and Degradation
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analog data.
Key Observations:
Electron-Donating vs. Withdrawing Groups :
- The 4-methoxy-3-nitrophenyl group in the target compound introduces both electron-donating (methoxy) and withdrawing (nitro) effects, creating a polarized aromatic system. This contrasts with analogs like the 4-methylphenyl (electron-donating) or 4-fluorophenyl (moderate withdrawal) substituents .
- The 3-nitrophenyl analog () exhibits a lower logP (1.89) compared to the target compound’s estimated logP (~2.5), reflecting reduced hydrophobicity due to the absence of methoxy and allyl groups .
N1 Substitution: The allyl group in the target compound may enhance reactivity through conjugation, unlike simpler N1-H or benzyl-substituted analogs.
Hydrogen Bonding and Solubility: The 3-hydroxy group in all analogs contributes to hydrogen bonding (2 donors, 9 acceptors in ), but solubility varies with substituents. Polar surface areas (e.g., 87.2 Ų in ) suggest moderate aqueous solubility, influenced by nitro and methoxy groups .
Q & A
Q. What are the established synthetic routes for 3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one, and what key intermediates are involved?
The synthesis of indole-derived compounds typically involves multi-step reactions, including Friedel-Crafts alkylation, nitration, and cyclization. For example, similar compounds (e.g., indolin-2-one derivatives) are synthesized via nucleophilic substitution of allyl groups or ketone functionalization using nitroaryl precursors . Key intermediates may include 4-methoxy-3-nitroacetophenone for the oxoethyl side chain and propargyl bromide for allylation. Reaction monitoring via TLC and HPLC is critical to isolate intermediates and confirm progress.
Q. How can spectroscopic methods (NMR, X-ray crystallography) validate the structure of this compound?
- NMR : ¹H and ¹³C NMR can confirm the presence of the allyl group (δ ~5.0–6.0 ppm for vinyl protons), nitro group (deshielded aromatic protons at δ ~8.0–8.5 ppm), and hydroxy proton (broad singlet at δ ~3.5–5.0 ppm). HSQC and HMBC correlations help map connectivity between the indole core and substituents .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. For example, ethanol solvates of similar indolin-2-ones show intermolecular O–H···O bonds stabilizing the crystal lattice .
Q. What safety precautions are recommended during handling, given its structural analogs?
While direct safety data for this compound are unavailable, analogs with nitro and methoxy groups require PPE (gloves, goggles) to avoid skin/eye contact. Contaminated clothing should be removed immediately, and affected areas washed with soap/water. Ventilation is critical due to potential nitro group toxicity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Catalyst screening : Use Pd-catalyzed cross-coupling for allyl group introduction, as seen in indole functionalization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity but may require purification via column chromatography to remove byproducts.
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, stoichiometry) systematically. For example, split-plot designs in multi-step syntheses improve reproducibility .
Q. How can computational methods (DFT, molecular docking) predict biological activity or reactivity?
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For nitroaryl derivatives, charge distribution predicts regioselectivity in substitution reactions .
- Docking studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Align results with experimental IC₅₀ values to validate models .
Q. How should conflicting data on reaction mechanisms (e.g., radical vs. ionic pathways) be resolved?
- Mechanistic probes : Use radical traps (TEMPO) or isotopic labeling (e.g., ¹⁸O in ketone groups) to identify intermediates. For example, ESR spectroscopy can detect radical species in nitro-group reactions .
- Kinetic studies : Compare rate laws under varying conditions (pH, solvent polarity). A zero-order dependence on substrate concentration suggests a radical chain mechanism .
Q. What strategies address low solubility in biological assays?
- Derivatization : Introduce sulfonate or PEG groups to enhance hydrophilicity. For indole derivatives, hydroxylation at the 5-position improves aqueous solubility without compromising activity .
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin encapsulation to maintain compound stability .
Methodological Guidance for Data Interpretation
Q. How to design a robust experimental framework for structure-activity relationship (SAR) studies?
- Variable selection : Systematically modify substituents (e.g., methoxy → ethoxy, nitro → cyano) while keeping the indole core constant.
- Control groups : Include parent compounds and known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
- Statistical validation : Use ANOVA to assess significance across replicates (n ≥ 3), as demonstrated in agricultural chemical trials .
Q. What analytical techniques resolve discrepancies in crystallographic vs. spectroscopic data?
- Redundant validation : Cross-check X-ray data with NOESY (for spatial proximity) and IR (for functional groups). For example, discrepancies in hydrogen bonding may arise from solvent effects in crystallography vs. solution-state NMR .
- Dynamic simulations : Molecular dynamics (MD) can model conformational flexibility in solution, explaining deviations from rigid crystal structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
